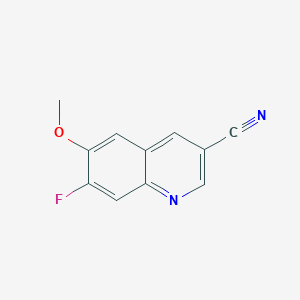
7-Fluoro-6-methoxyquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-6-methoxyquinoline-3-carbonitrile is a chemical compound with the molecular formula C11H7FN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-6-methoxyquinoline-3-carbonitrile typically involves the reaction of 6-methoxyquinoline with a fluorinating agent and a nitrile source
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Aminoquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
7-Fluoro-6-methoxyquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Fluoro-6-methoxyquinoline-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the nitrile group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
- 6-Methoxyquinoline-3-carbonitrile
- 7-Fluoroquinoline-3-carbonitrile
- 6-Methoxy-7-chloroquinoline-3-carbonitrile
Comparison: 7-Fluoro-6-methoxyquinoline-3-carbonitrile is unique due to the presence of both the fluorine and methoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as increased metabolic stability or altered solubility.
Properties
Molecular Formula |
C11H7FN2O |
|---|---|
Molecular Weight |
202.18 g/mol |
IUPAC Name |
7-fluoro-6-methoxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H7FN2O/c1-15-11-3-8-2-7(5-13)6-14-10(8)4-9(11)12/h2-4,6H,1H3 |
InChI Key |
SFDGJQNZGNUAQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


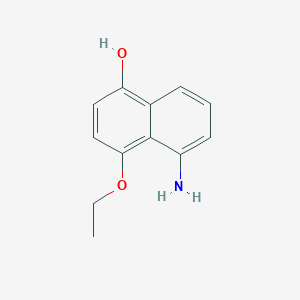
![5,10-Dimethylbenzo[g]isoquinoline](/img/structure/B11896591.png)

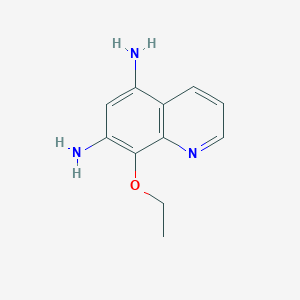


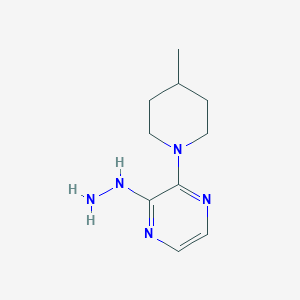


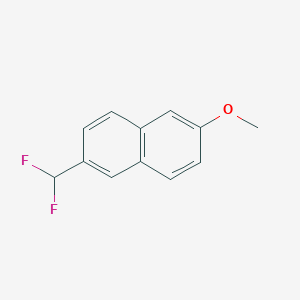
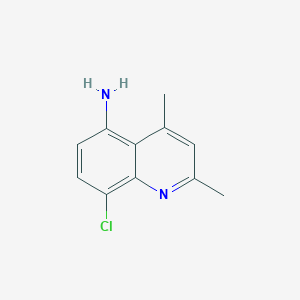


![Thiazolo[4,5-b]quinolin-2-amine](/img/structure/B11896654.png)
